Dioscin

Vue d'ensemble

Description

Dioscin is a natural, bioactive steroid saponin that offers numerous medical benefits . It has gained immense popularity due to its protective actions against a variety of human malignancies, metabolic disorders, organ injuries, and viral/fungal infections . It is also used as an important starting material for the preparation of several steroidal drugs in the pharmaceutical industry .

Synthesis Analysis

Diosgenin biosynthetic production is accompanied by enzymes lanosterol synthase and cycloartenol which belong to the oxidosqualene cyclase family . The genes squalene epoxidase and squalene synthase are involved in the conversion of two similar molecules of farnesyl pyrophosphate into squalene .Molecular Structure Analysis

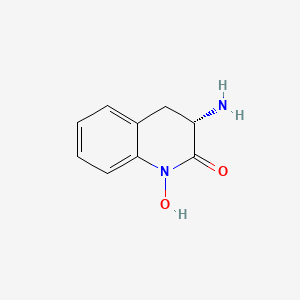

The molecular structure of Dioscin can be found in various scientific resources .Chemical Reactions Analysis

Dioscin has been shown to reduce the synthesis of collagen against liver fibrosis . It inhibits collagen generation, which is an effective method to treat liver fibrosis .Applications De Recherche Scientifique

Cardioprotection

Dioscin has been found to have a protective role against Doxorubicin-Induced Chronic Cardiotoxicity . It mitigates this cardiotoxicity by inhibiting ferroptosis, an iron-facilitated cell death with excessive lipid peroxidation . Dioscin improves chronic Doxorubicin-Induced Cardiotoxicity-induced cardiac dysfunction and inhibits Doxorubicin-induced ferroptosis by reducing Fe 2+ and lipid peroxidation accumulation .

Anti-Cancer

Dioscin has been reported to inhibit the invasion and migration of Hepatocellular Carcinoma HepG2 cells . It reverses Transforming Growth Factor-β1 (TGF-β1) induced invasive and migratory behavior of HepG2 cells . Dioscin treatment increases the expression of the epithelial marker E-cadherin and gap junction proteins, while decreasing the expression of mesenchymal markers .

Neuroprotection

Dioscin has a neuroprotective effect on the aging brain . It improves the spatial learning ability and memory of aging rats, reduces the protein carbonyl content and aging cell numbers, and restores the levels of superoxide dismutase (SOD), glutathione (GSH), glutathione peroxidase (GSH-Px), malondialdehyde (MDA) and nitric oxide synthase (NOS) in brain tissue .

Diabetes Treatment

Dioscin has therapeutic potential for diabetes and its complications . It reduces the risk of toxicity and side effects associated with chemically synthesized drugs . Dioscin is a promising option for treating diabetes mellitus because of its preventive and therapeutic effects .

Anti-Angiogenesis

Dioscin could suppress the VEGF-induced blood vessel formation . It downregulates VEGFR2 and its downstream protein kinases phosphoinositide 3-kinase (PI3K), Src, FAK, AKT, phosphorylated p38 mitogen-activated protein kinase (MAPK), and Erk1/2 expression .

Hepatoprotection

Dioscin has a wide range of pharmacological activities such as hepatoprotection . It is a natural steroidal saponin that can be isolated from Chinese medicine, such as Dioscoreae rhizoma .

Mécanisme D'action

Dioscin is a natural, bioactive steroid saponin that has gained immense popularity for its numerous medical benefits . This article will delve into the mechanism of action of Dioscin, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Dioscin primarily targets the nuclear factor-erythroid 2-related factor 2 (Nrf2) and glutathione peroxidase 4 (GPX4) axis . It also interacts with ubiquitin-specific peptidase 8 (USP8) and transglutaminase-2 (TGM2) . These targets play crucial roles in cellular processes such as apoptosis, autophagy, and the epithelial-mesenchymal transition .

Mode of Action

Dioscin can bring about structural changes at a nuclear level by attacking the mitochondria or modifying gene expression levels . It interacts with its targets without harming unaffected cells, making it an efficient but non-toxic drug . For instance, Dioscin inhibits the transforming growth factor-β1 (TGF-β1) induced invasive and migratory behavior of HepG2 cells .

Biochemical Pathways

Dioscin affects several biochemical pathways. It inhibits ferroptosis by reducing Fe 2+ and lipid peroxidation accumulation, maintaining mitochondrial integrity, increasing GPX4 expression, and decreasing acyl-CoA synthetase long-chain family 4 (ACSL4) expression . Dioscin also regulates the USP8/TGM2 pathway, which plays a significant role in the proliferation and metastasis of gastric cancer cells .

Pharmacokinetics

The pharmacokinetics of Dioscin in rats have been characterized after intravenous administrations . There was a significant decrease in clearance with increasing dose . The absolute oral bioavailability of dioscin is very low (02%) . Dioscin is mainly excreted in the feces .

Result of Action

Dioscin has been shown to have remarkable protective actions against a variety of human malignancies . It inhibits cell proliferation and invasion, but induces apoptosis and autophagy . Dioscin also enhances cancer cell autophagy via regulating the USP8/TGM2 pathway .

Action Environment

The action, efficacy, and stability of Dioscin can be influenced by environmental factors. For instance, in spawn cultivation, the amount and ratio of Dioscin were key factors to promote the biotransformation activity of Pleurotus ostreatus . This biotransformation method was environment-friendly, simple, and energy-saving .

Propriétés

IUPAC Name |

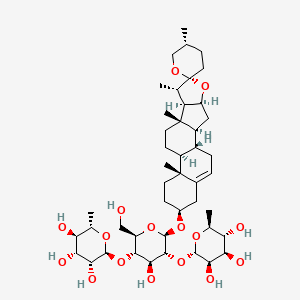

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-ZGXDEBHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioscin | |

CAS RN |

19057-60-4 | |

| Record name | (+)-Dioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B1662420.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)

![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)

![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)